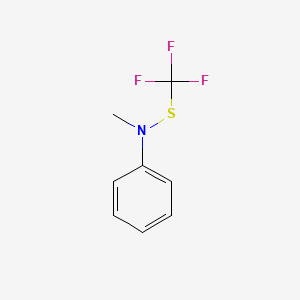

N-Methyl-N-(trifluoromethylthio)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-(trifluoromethylsulfanyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NS/c1-12(13-8(9,10)11)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFGNILTFVMYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)SC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66476-44-6 | |

| Record name | N-Methyl-N-(trifluoromethylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Trifluoromethylthio Group: a Game Changer in Molecular Design

The trifluoromethylthio (-SCF₃) group has garnered immense interest in contemporary organic synthesis due to its unique combination of properties that can dramatically enhance the characteristics of a parent molecule. Its significance is particularly pronounced in the design of pharmaceuticals and agrochemicals.

The -SCF₃ group is one of the most lipophilic substituents known in organic chemistry. This high lipophilicity, often quantified by a large positive Hansch lipophilicity parameter (π), significantly improves a molecule's ability to permeate through biological membranes, such as cell walls. This enhanced permeability can lead to improved bioavailability and, consequently, greater efficacy of a drug candidate.

In addition to its lipophilicity, the trifluoromethylthio group is strongly electron-withdrawing. This property can modulate the electronic environment of a molecule, influencing its reactivity and metabolic stability. By withdrawing electron density, the -SCF₃ group can protect adjacent functional groups from oxidative metabolism, a common pathway for drug degradation in the body. This increased metabolic stability can lead to a longer duration of action and a more favorable pharmacokinetic profile.

Table 1: Comparison of Physicochemical Properties of Common Functional Groups

| Functional Group | Hansch Lipophilicity Parameter (π) | Electronic Effect |

|---|---|---|

| -H | 0.00 | Neutral |

| -CH₃ | 0.56 | Weakly Electron-Donating |

| -Cl | 0.71 | Electron-Withdrawing |

| -CF₃ | 0.88 | Strongly Electron-Withdrawing |

| -SCF₃ | 1.44 | Strongly Electron-Withdrawing |

Data sourced from scientific literature.

The Journey of Electrophilic Trifluoromethylthiolating Reagents

The development of reagents capable of delivering the electrophilic "SCF₃⁺" synthon has been a journey of continuous innovation, driven by the need for safer, more stable, and more reactive compounds.

The early efforts in this area were pioneered by L. M. Yagupolskii and his collaborators, who in the 1980s, developed the first effective electrophilic trifluoromethylating agents based on S-(trifluoromethyl)diarylsulfonium salts. beilstein-journals.org These reagents, while groundbreaking, often required harsh reaction conditions and had limited functional group tolerance.

Following this initial breakthrough, the field saw the emergence of a variety of new reagents. The Umemoto reagents, a class of S-(trifluoromethyl)dibenzothiophenium salts, offered improved stability and reactivity, broadening the scope of electrophilic trifluoromethylthiolation. beilstein-journals.org These reagents became commercially available and widely used in academic and industrial research.

A significant advancement came with the development of neutral electrophilic trifluoromethylating agents. In 2003, Adachi and his team at Daikin laboratories synthesized the first such reagents, including 1-oxo-1-trifluoromethyl-1λ⁶-benzo[d]isothiazol-3-one. beilstein-journals.org These neutral compounds offered an alternative to the ionic sulfonium (B1226848) salts, though their reactivity was initially moderate. beilstein-journals.org

More recently, the focus has shifted towards developing even more user-friendly and highly reactive reagents. This has led to the creation of trifluoromethanesulfenamides and other advanced reagents that offer excellent reactivity under mild conditions, further expanding the synthetic chemist's toolkit for introducing the valuable -SCF₃ group.

N Methyl N Trifluoromethylthio Aniline: a Versatile and Practical Reagent

Historical Synthetic Routes and Their Evolution

Early synthetic approaches to N-aryl-N-alkyl(trifluoromethylthio)amines, including this compound, were significantly constrained by the limited availability of trifluoromethylthiolating agents. The predominant historical method involved the use of trifluoromethanesulfenyl chloride (CF₃SCl). This reagent, while effective, is a highly toxic and gaseous substance, posing considerable handling and safety challenges.

The reaction of trifluoromethanesulfenyl chloride with secondary amines like N-methylaniline would proceed via an electrophilic attack of the sulfur atom on the nitrogen, displacing a proton to form the desired N-S bond. A base is typically required to neutralize the hydrogen chloride byproduct. The challenges associated with using CF₃SCl, such as its volatility, toxicity, and the often harsh reaction conditions required, spurred the search for alternative, safer, and more manageable trifluoromethylthiolating reagents. This led to the gradual evolution away from direct reliance on CF₃SCl towards the development of solid, stable, and less hazardous reagents that could deliver the trifluoromethylthio moiety more conveniently.

Modern Approaches to this compound Synthesis

Modern synthetic chemistry has focused on developing safer and more efficient methods for the synthesis of this compound. These can be broadly categorized into direct trifluoromethylthiolation strategies and precursor-based synthetic pathways.

Direct trifluoromethylthiolation involves the reaction of a suitable N-methylaniline substrate with a reagent that directly transfers the -SCF₃ group. A significant advancement in this area is the use of trifluoromethanesulfenamides as electrophilic trifluoromethylthiolating agents. These reagents are more stable and easier to handle than trifluoromethanesulfenyl chloride.

For instance, the reaction of a secondary amine with a trifluoromethanesulfenamide can lead to a transamination reaction, yielding the desired trifluoromethylsulfanylamine. The reaction is typically performed in the presence of a strong base, such as butyllithium (B86547) (BuLi), to first deprotonate the amine, generating a more nucleophilic species that can then react with the trifluoromethanesulfenamide. This approach provides a more accessible route to a variety of trifluoromethylsulfanylamines with good yields.

Precursor-based pathways involve the synthesis of an intermediate molecule that is subsequently converted to the final this compound product. This multi-step approach allows for the construction of the trifluoromethylthio group on an aniline (B41778) derivative.

An analogous precursor-based synthesis has been reported for 4-(trifluoromethylthio)aniline (B1345599), which illustrates the general principles of this strategy. asianpubs.org This synthesis starts from 4-nitrobromobenzene and proceeds through several key steps:

Methylthiolation: The initial precursor, 4-nitrobromobenzene, undergoes methylthiolation to produce 4-nitrothioanisole. asianpubs.org

Chlorination: The methylthio group is then chlorinated to form a trichloromethylthio intermediate. asianpubs.org

Fluorination: This is followed by a fluorination step to convert the -SCCl₃ group into the desired -SCF₃ group, yielding 4-(trifluoromethylthio)nitrobenzene. asianpubs.org

Reduction: Finally, the nitro group is reduced to an amino group to give the 4-(trifluoromethylthio)aniline product. asianpubs.org

This pathway demonstrates how the trifluoromethylthio group can be constructed on an aromatic ring through a sequence of reliable chemical transformations, avoiding the direct use of highly reactive trifluoromethylthiolating agents on the final aniline scaffold.

Optimization of Synthetic Protocols for Enhanced Efficiency

The efficiency of synthetic routes to this compound and related compounds is critically dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of reagents, solvents, temperature, and reaction time.

Research into the direct N-trifluoromethylthiolation of secondary amines using trifluoromethanesulfenamide has provided insights into optimizing these reactions. For example, in the reaction of phenylpiperazine with a trifluoromethanesulfenamide reagent, several conditions were systematically varied to maximize the product yield.

Table 1: Optimization of Reaction Conditions for N-Trifluoromethylthiolation

| Entry | Base | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| 1 | BuLi | -78 | 15 min | 65 |

| 2 | BuLi | 0 | 15 min | 86 |

| 3 | BuLi | 0 | 3 h | 84 |

| 4 | NaH | 0 | 15 min | 0 |

| 5 | Cs₂CO₃ | 80 | 2.5 h | 0 |

The data reveals several key findings for optimizing this type of transformation. The choice of base is crucial, with butyllithium (BuLi) being effective, while sodium hydride (NaH) and cesium carbonate (Cs₂CO₃) were inactive, suggesting that the lithium cation may play a role in activating the trifluoromethanesulfenamide. Temperature also has a significant impact, with the yield increasing from 65% at -78°C to 86% at 0°C. Interestingly, extending the reaction time at 0°C from 15 minutes to 3 hours did not improve the yield, indicating that the reaction is rapid under these conditions. Such optimization studies are vital for developing efficient, high-yielding, and practical synthetic protocols.

General Principles of Electrophilic Trifluoromethylthiolation

Electrophilic trifluoromethylthiolation is a process that involves the transfer of an electrophilic trifluoromethylthio group ([SCF3]+) to a nucleophile. The [SCF3]+ cation itself is a transient and highly reactive species. Therefore, reagents are designed to act as carriers of this electrophilic group, possessing a leaving group that can be displaced by a nucleophile. This compound serves as such a reagent, where the nitrogen atom is bonded to the sulfur of the SCF3 group. The polarization of the N–S bond makes the sulfur atom susceptible to nucleophilic attack, leading to the transfer of the trifluoromethylthio moiety. The reaction mechanism is generally considered a nucleophilic substitution at the sulfur atom. The stability and reactivity of this compound make it a versatile and widely used reagent for this purpose. pkusz.edu.cnnih.gov

Reactivity with Organometallic Species

This compound exhibits excellent reactivity towards a range of carbon nucleophiles generated from organometallic precursors.

Grignard Reagents

The reaction of this compound with Grignard reagents (R-MgX) provides a direct and efficient method for the formation of carbon-SCF3 bonds. This transformation is effective for a variety of Grignard reagents, including those derived from aryl, heteroaryl, and alkyl halides. The reaction typically proceeds under mild conditions, affording the corresponding trifluoromethyl sulfides in good to excellent yields. mdpi.com

The general transformation can be represented as: R-MgX + PhN(Me)SCF3 → R-SCF3 + PhN(Me)MgX

Below is a table summarizing the trifluoromethylthiolation of various Grignard reagents with this compound.

| Grignard Reagent (R-MgX) | Product | Yield (%) |

| Phenylmagnesium chloride | Phenyl trifluoromethyl sulfide | 81 |

| 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl trifluoromethyl sulfide | 70 |

| 2-Thienylmagnesium bromide | 2-Thienyl trifluoromethyl sulfide | 65 |

| n-Butylmagnesium chloride | n-Butyl trifluoromethyl sulfide | 72 |

| Cyclohexylmagnesium chloride | Cyclohexyl trifluoromethyl sulfide | 68 |

Organoboron Compounds (Boronic Acids)

While direct reactions with boronic acids often require catalysis, the principle of electrophilic trifluoromethylthiolation can be extended to these substrates. However, specific examples detailing the direct reaction of this compound with organoboron compounds without a catalyst are not as prevalent as for the more nucleophilic Grignard reagents. Catalytic systems, often employing copper salts, are typically used to facilitate the trifluoromethylthiolation of arylboronic acids with various electrophilic SCF3 sources. These reactions proceed via a proposed mechanism involving transmetalation of the aryl group from boron to the copper catalyst, followed by reductive elimination to form the aryl-SCF3 bond. researchgate.net

Reactivity with Unsaturated Hydrocarbons

This compound can also be employed in the trifluoromethylthiolation of unsaturated carbon-carbon bonds, such as those found in alkynes and alkenes.

Terminal Alkynes

The reaction of this compound with terminal alkynes provides a straightforward route to alkynyl trifluoromethyl sulfides. This reaction is typically performed in the presence of a base, which deprotonates the terminal alkyne to form a highly nucleophilic acetylide anion. The acetylide then attacks the electrophilic sulfur atom of the reagent to yield the desired product. researchgate.net

The general reaction is as follows: R-C≡CH + Base → R-C≡C- R-C≡C- + PhN(Me)SCF3 → R-C≡C-SCF3 + PhN(Me)

The following table presents results from the base-catalyzed electrophilic trifluoromethylthiolation of terminal alkynes.

| Terminal Alkyne | Base | Product | Yield (%) |

| Phenylacetylene | t-BuOK | Phenyl(trifluoromethylthio)acetylene | 85 |

| 1-Octyne | t-BuOK | 1-(Trifluoromethylthio)-1-octyne | 78 |

| 4-Ethynyltoluene | t-BuOK | 4-Methylphenyl(trifluoromethylthio)acetylene | 82 |

| 3-Phenyl-1-propyne | t-BuOK | 3-Phenyl-1-(trifluoromethylthio)-1-propyne | 75 |

Styrene (B11656) Derivatives

The electrophilic addition of a trifluoromethylthio group across the double bond of styrene derivatives using this compound is a more complex transformation. While radical-mediated trifluoromethylthiolations of styrenes are known, examples of direct electrophilic addition with this specific reagent are not extensively documented in the reviewed literature. Such reactions would likely require activation by a strong Lewis or Brønsted acid to enhance the electrophilicity of the SCF3 group and promote addition to the relatively neutral double bond of styrene. researchgate.netresearchgate.net

Trifluoromethylthiolation of Aromatic and Heteroaromatic Systems

This compound is part of a class of reagents known as trifluoromethanesulfanylamides. These compounds are effective for the electrophilic trifluoromethylthiolation of electron-rich aromatic and heteroaromatic compounds. The reaction is typically promoted by a Brønsted or Lewis acid, which activates the reagent and facilitates the electrophilic attack on the aromatic ring.

The trifluoromethylthiolation of indole (B1671886) derivatives using trifluoromethanesulfanylamides, including this compound, has been systematically investigated. researchgate.net The reaction provides a direct method for the synthesis of trifluoromethylthiolated indoles, which are of significant interest in pharmaceutical research.

The process is generally carried out in the presence of an acid promoter, such as triflic acid (TfOH), in a suitable solvent like dichloromethane (B109758) (DCM). The reaction proceeds efficiently with a variety of substituted indoles. For instance, electron-rich indoles, such as those with methoxy (B1213986) or methyl groups on the benzene (B151609) ring, react readily. Indoles bearing electron-withdrawing groups, like bromo or nitro substituents, also undergo the reaction, albeit sometimes requiring slightly stronger conditions or longer reaction times.

The research findings for the trifluoromethylthiolation of various indole derivatives are summarized below. The reactions were typically performed using a trifluoromethanesulfanylamide reagent in the presence of triflic acid at room temperature. researchgate.net

Table 1: Trifluoromethylthiolation of Various Indole Derivatives

| Entry | Substrate (Indole Derivative) | Product | Yield (%) |

|---|---|---|---|

| 1 | Indole | 3-(Trifluoromethylthio)indole | 89 |

| 2 | 5-Methoxyindole | 5-Methoxy-3-(trifluoromethylthio)indole | 95 |

| 3 | 5-Bromoindole | 5-Bromo-3-(trifluoromethylthio)indole | 90 |

| 4 | 5-Nitroindole | 5-Nitro-3-(trifluoromethylthio)indole | 60 |

| 5 | Tryptamine (B22526) | 3-(2-Aminoethyl)-2-(trifluoromethylthio)indole | 70 |

Note: Yields are based on studies with trifluoromethanesulfanylamide reagents under acidic conditions. researchgate.net

No specific research findings were identified for the trifluoromethylthiolation of phenols using this compound in the reviewed literature.

While N-trifluoromethylthiolation of anilines has been reported, no specific examples utilizing this compound for C-H functionalization of anilines or other N-heterocycles (beyond indoles) were found in the reviewed literature.

The regioselectivity of the trifluoromethylthiolation of indole derivatives is highly predictable and consistent. For indoles that are unsubstituted at the C2 and C3 positions, the reaction occurs exclusively at the C3 position. researchgate.net This is consistent with the known preference for electrophilic attack at this position due to it being the most electron-rich and nucleophilic site.

However, if the C3 position is already substituted, the regioselectivity shifts. In such cases, the electrophilic attack of the "SCF₃⁺" species is directed to the C2 position. This change in regioselectivity is observed in substrates like tryptamine and indole-3-propionic acid, where the C3 position is occupied by an alkyl side chain. For these substrates, trifluoromethylthiolation occurs at the C2 position, furnishing the corresponding 2-substituted indole products. researchgate.net

This predictable regioselectivity, governed by the electronic properties and substitution pattern of the indole ring, makes this method a valuable tool for the targeted synthesis of specifically functionalized indole scaffolds.

Functionalization of Activated Methylene and Methine Groups

No specific research findings were identified for the trifluoromethylthiolation of aldehydes, ketones, or β-ketoesters using this compound in the reviewed literature.

Enamines

The electrophilic trifluoromethylthiolation of ketones can be achieved through their corresponding enamine intermediates. While direct studies on the reaction of this compound with isolated enamines are not extensively detailed in the reviewed literature, the analogous reaction with trifluoromethanesulfenamide provides insight into this transformation. The process generally involves the reaction of an enamine with the electrophilic SCF3 source, leading to the formation of an α-trifluoromethylthiolated iminium ion intermediate. Subsequent hydrolysis yields the corresponding α-trifluoromethylthiolated ketone. This method represents a valuable strategy for the introduction of the SCF3 group at the α-position of carbonyl compounds.

A straightforward approach for the trifluoromethylthiolation of various acyclic and cyclic ketones using PhNHSCF3, a related trifluoromethanesulfenamide, proceeds smoothly in the presence of acetyl chloride at room temperature, affording α-trifluoromethylthiolated ketones in fair to good yields. This suggests a similar reactivity pattern for this compound with enamines, which are key intermediates in such transformations.

Reactions with Heteroatom Nucleophiles

This compound and related trifluoromethanesulfenamides are effective reagents for the electrophilic trifluoromethylthiolation of various heteroatom nucleophiles, including amines and thiols. These reactions provide a direct route to compounds containing the N-SCF3 and S-SCF3 moieties.

The reaction of this compound and similar trifluoromethanesulfenamides with primary and secondary amines facilitates a direct N-trifluoromethylthiolation. This transamination reaction is an efficient method for the synthesis of a diverse range of trifluoromethylsulfanylamines. nih.govbeilstein-journals.org The reaction generally proceeds in good yields with various secondary amines. nih.govbeilstein-journals.org

The process often requires the deprotonation of the amine with a strong base, such as butyllithium (BuLi), prior to the addition of the electrophilic trifluoromethylthiolating agent. nih.govbeilstein-journals.org The choice of base can be critical, with lithium bases showing superior results due to the potential activation of the reagent by the lithium cation. nih.gov The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields. nih.govbeilstein-journals.org For instance, performing the deprotonation and subsequent transamination at 0 °C has been shown to improve the reaction kinetics. beilstein-journals.org

The substrate scope is broad, encompassing various secondary amines. nih.govbeilstein-journals.org Even primary amines, such as aniline, can undergo this transformation under appropriate conditions. nih.gov The reaction has also been successfully applied to more complex molecules, including the synthesis of a trifluoromethylthio analog of the antidepressant imipramine. nih.gov

| Amine Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylpiperazine | 1-Phenyl-4-(trifluoromethylthio)piperazine | 86 | beilstein-journals.org |

| Aniline | N-(Trifluoromethylthio)aniline | 80 | nih.gov |

| 3-Methoxy-4-methylaniline | N-(Trifluoromethylthio)-3-methoxy-4-methylaniline | 83 | nih.gov |

| 2-Cyanoaniline | N-(Trifluoromethylthio)-2-cyanoaniline | 70 | nih.gov |

The electrophilic trifluoromethylthiolation of thiols provides a direct route to the formation of unsymmetrical disulfides containing a trifluoromethylthio group (R-S-SCF3). While specific examples detailing the reaction of this compound with a broad range of thiols are not extensively documented in the reviewed literature, the general reactivity of electrophilic SCF3 reagents suggests that this transformation is feasible. The reaction would involve the attack of the nucleophilic sulfur atom of the thiol or thiolate on the electrophilic sulfur atom of this compound.

This type of reaction is significant as the resulting trifluoromethylthiolated disulfides are valuable compounds in various fields, including medicinal and agricultural chemistry, due to the unique properties conferred by the SCF3 group.

Catalytic Aspects of N Methyl N Trifluoromethylthio Aniline Reactivity

Base-Catalyzed Transformations

The electrophilic nature of N-Methyl-N-(trifluoromethylthio)aniline and related trifluoromethanesulfenamides can be harnessed in base-catalyzed reactions. While direct base catalysis with this compound is a specific area of ongoing research, the general principle involves the deprotonation of a nucleophile by a base, which then attacks the electrophilic sulfur atom of the trifluoromethylthiolating agent. This strategy has been successfully applied in the trifluoromethylthiolation of terminal alkynes using related reagents.

In a similar vein, direct N-trifluoromethylthiolation of amines can be achieved using trifluoromethanesulfenamide in the presence of a strong base like butyllithium (B86547) (BuLi). beilstein-journals.orgnih.gov The base deprotonates the amine nucleophile, facilitating its reaction with the electrophilic SCF3 donor. beilstein-journals.orgnih.gov Optimal conditions for such transamination reactions often involve conducting the deprotonation and subsequent reaction at 0 °C, leading to good yields in short reaction times. beilstein-journals.orgnih.gov

| Nucleophile | Base | Product | Yield | Reference |

| Phenylpiperazine | BuLi | 1-Phenyl-4-(trifluoromethylthio)piperazine | 86% | beilstein-journals.orgnih.gov |

| Aniline (B41778) | BuLi | N-(Trifluoromethylthio)aniline | Good Yield | beilstein-journals.org |

Brønsted and Lewis Acid Catalysis

The electrophilicity of this compound and analogous compounds is often enhanced through activation by Brønsted or Lewis acids. rsc.org These acids coordinate to the nitrogen atom of the reagent, increasing the polarization of the N–S bond and making the sulfur atom more susceptible to nucleophilic attack.

Brønsted Acid Catalysis: Strong Brønsted acids like triflic acid (TfOH) can protonate the aniline-derived reagent, forming a salt with a highly polarized N–S bond. rsc.org This activation strategy has been effectively used for the electrophilic trifluoromethylthiolation of phenols, where less reactive phenols require a strong acid promoter. rsc.org

Lewis Acid Catalysis: Lewis acids such as boron trifluoride etherate (BF3·Et2O), iron(III) chloride, and gold(III) chloride are effective catalysts for trifluoromethylthiolation reactions. rsc.orgsnnu.edu.cnnih.gov They activate the SCF3 donor, facilitating Friedel-Crafts-type reactions with a broad range of substrates, including electron-rich arenes and heterocycles like indoles and imidazol[1,2-a]pyridines. snnu.edu.cn In some cases, a dual catalytic system involving both a Lewis acid (e.g., iron(III) chloride) and a Lewis base (e.g., diphenyl selenide) can significantly accelerate the trifluoromethylthiolation of arenes. nih.govacs.org While strong Lewis acids alone can be sluggish, the addition of a Lewis base can lead to rapid and efficient functionalization under mild conditions. nih.govacs.org

| Substrate | Catalyst System | Product | Yield | Reference |

| 2-Methylanisole (B146520) | FeCl3 / Diphenyl Selenide (B1212193) | 2-Methyl-4-(trifluoromethylthio)anisole | High Yield | nih.gov |

| Aniline | FeCl3 / Diphenyl Selenide | N-(Trifluoromethylthio)aniline | 80% | nih.govacs.org |

| 3-Methoxy-4-methylaniline | FeCl3 / Diphenyl Selenide | N-(Trifluoromethylthio)-3-methoxy-4-methylaniline | 83% | nih.govacs.org |

**4.3. Transition Metal-Catalyzed Processes

Transition metal catalysis provides powerful and selective methods for forming C–SCF3 bonds using reagents like this compound.

Transition Metal-Catalyzed Processes

Copper-Catalyzed Reactions

Copper catalysts are versatile for direct C–H trifluoromethylthiolation. nsf.gov While specific examples detailing this compound are part of a broader class of reagents, the mechanisms are informative. Copper(I) complexes, generated in situ from a precatalyst like copper(II) triflate, can react with an N-centered radical directing group to initiate a 1,5-hydrogen atom transfer (HAT). nsf.gov This generates a carbon-based radical that can then react with a copper-bound SCF3 species. nsf.gov Reductive elimination from a resulting Copper(III)-alkyl intermediate yields the desired product and regenerates the active copper(I) catalyst. nsf.gov This methodology has proven effective for the functionalization of primary, secondary, and tertiary aliphatic C–H bonds. nsf.gov

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a cornerstone for directed C–H functionalization, enabling the precise installation of the SCF3 group.

C(sp³)–H Bond Activation

The synthesis of trifluoromethylthiolated aliphatic acid derivatives has been accomplished through Palladium(II)-catalyzed C(sp³)–H bond functionalization. nih.gov this compound has been identified as a highly selective reagent for the thiotrifluoromethylation of primary and secondary C(sp³)–H bonds in derivatives of 8-aminoquinoline (B160924). researchgate.net These reactions, however, tend to proceed with moderate yields, ranging from 8% to 53%. researchgate.net The process often requires an additive, such as pivalic acid, to achieve high selectivity and efficiency. nih.govresearchgate.net

Directed C-H Trifluoromethylthiolation

The regioselectivity of palladium-catalyzed C–H trifluoromethylthiolation is achieved through the use of directing groups. researchgate.net Bidentate directing groups, such as the 8-aminoquinoline amide auxiliary, are crucial for the selective activation of a specific C–H bond. researchgate.net The reaction proceeds through a proposed mechanism involving the chelation of the palladium(II) catalyst to the substrate, followed by a concerted metalation-deprotonation step to form a stable five-membered palladacycle intermediate. researchgate.netiu.edu Oxidative addition of the electrophilic SCF3 reagent, such as this compound, to this intermediate generates a high-valent Pd(IV) species. researchgate.net Subsequent reductive elimination furnishes the C(sp³)–SCF3 bond and regenerates the Pd(II) catalyst, completing the catalytic cycle. researchgate.net This directed approach allows for the regioselective installation of the trifluoromethylthio group at the β-position relative to the directing group. researchgate.net

| Substrate Type | Directing Group | Reagent | Catalyst | Key Feature | Reference |

| Aliphatic Amides | 8-Aminoquinoline | This compound | Pd(II) | β-position C(sp³)–H activation | researchgate.net |

| Aliphatic Acid Derivatives | Bidentate Amide | Electrophilic SCF3 Source | Pd(II) | Selective C(sp³)–SCF3 bond formation | nih.gov |

Iron(III) Chloride Catalysis

Iron(III) chloride (FeCl₃) is a common, inexpensive, and effective Lewis acid catalyst used to promote electrophilic aromatic substitution reactions. In the context of trifluoromethylthiolation, its primary role is to activate the electrophilic SCF₃ reagent. While direct studies detailing FeCl₃ catalysis with this compound are specific, the mechanism can be inferred from its use with analogous reagents and similar electrophilic halogenations. rsc.orgcore.ac.uk

The reactivity of electrophilic trifluoromethylthiolating agents like N-(trifluoromethylsulfanyl)aniline, a close structural analog of this compound, is significantly enhanced in the presence of a Lewis acid promoter. rsc.org The catalytic cycle is believed to involve the coordination of the Lewis acid (FeCl₃) to the nitrogen atom of the aniline derivative. This interaction withdraws electron density from the nitrogen, leading to a more polarized Nitrogen-Sulfur bond. This increased polarization enhances the electrophilicity of the sulfur atom, making the trifluoromethylthio group a much more potent electrophile for substitution onto nucleophilic substrates, such as electron-rich arenes and heterocycles. rsc.org

However, in some systems, catalysis by iron(III) chloride alone has been found to be insufficient, resulting in negligible conversion even at elevated temperatures. nih.govacs.org This has led to the development of more complex catalytic systems to achieve higher efficiency and milder reaction conditions. For instance, in the trifluoromethylthiolation of 2-methylanisole with a different SCF₃ source, the use of only FeCl₃ at 40 °C for 20 hours showed minimal product formation. nih.govacs.org This highlights the necessity for co-catalysts or additives to achieve synthetically useful yields in many cases.

Dual Catalysis Systems

To overcome the limitations of single-catalyst systems, dual catalysis approaches have been developed, often combining a Lewis acid and a Lewis base to work in concert. A notable example is the rapid and efficient trifluoromethylthiolation of arenes and heteroarenes using a combination of iron(III) chloride and diphenyl selenide (Ph₂Se). nih.govacs.org Although these studies primarily utilized N-trifluoromethylthiosaccharin as the SCF₃ source, the underlying principle of dual activation is broadly applicable to other electrophilic reagents like this compound.

In this dual catalytic process:

The Lewis Acid (FeCl₃): Activates the electrophilic trifluoromethylthiolating agent, as described previously, making the SCF₃ group more susceptible to nucleophilic attack.

The Lewis Base (Ph₂Se): Is proposed to activate the aromatic substrate, increasing its nucleophilicity and facilitating the subsequent electrophilic attack.

This synergistic activation allows for reactions to proceed under much milder conditions, often at room temperature, with lower catalyst loadings (e.g., 2.5–5 mol %), and in significantly shorter reaction times compared to systems using only a Lewis acid. nih.govacs.org This method has proven effective for the functionalization of a wide range of substrates, including anisoles, phenols, N-protected anilines, and heterocycles like indoles. nih.govacs.org

The benefit of the dual catalytic process is starkly illustrated when compared to older methods. For example, the synthesis of 1,3,5-trimethoxy-4-(trifluoromethylthio)benzene using a previously reported FeCl₃/AgSbF₆ method required 16 hours at 100 °C to achieve a 52% yield. nih.govacs.org In contrast, the dual FeCl₃/Ph₂Se catalytic method provided the same product in 93% yield after just one hour at room temperature. nih.govacs.org

| Substrate | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aniline | FeCl₃ (2.5 mol %), Ph₂Se (2.5 mol %) | RT | 0.75 | 80 | nih.govacs.org |

| 3-Methoxy-4-methylaniline | FeCl₃ (2.5 mol %), Ph₂Se (2.5 mol %) | RT | 0.5 | 83 | nih.govacs.org |

| 2-Cyanoaniline | FeCl₃ (2.5 mol %), Ph₂Se (2.5 mol %) | RT | 22 | 70 | nih.govacs.org |

| 4-Methylanisole | FeCl₃ (5.0 mol %), Ph₂Se (5.0 mol %) | RT | 5 | 67 | nih.gov |

Note: The data in this table is for the trifluoromethylthiolation of various anilines and anisoles using N-(trifluoromethylthio)saccharin as the SCF₃ source, illustrating the efficacy of the FeCl₃/Ph₂Se dual catalysis system.

Role of Additives and Ligands in Modulating Reactivity

Additives and ligands play a crucial role in fine-tuning the reactivity, selectivity, and efficiency of catalytic trifluoromethylthiolation reactions. Their functions can range from acting as co-catalysts to altering the nature of the primary catalyst itself.

In the dual catalysis system discussed above, diphenyl selenide serves as a Lewis basic additive that significantly accelerates the reaction. nih.govacs.org Its role highlights a key strategy for modulating reactivity: the use of a secondary component to activate the nucleophile while the primary catalyst activates the electrophile.

Another strategy involves the use of additives to generate a more potent catalyst in situ. For instance, in related electrophilic halogenations, iron(III) chloride has been used in combination with an ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM]NTf₂). core.ac.uk This mixture generates iron(III) triflimide, a more powerful Lewis acid, which can activate weakly electrophilic reagents more effectively. This principle could be applied to trifluoromethylthiolation reactions involving this compound to enhance its reactivity towards less nucleophilic substrates. core.ac.uk

The choice of ligands in transition-metal catalysis also profoundly impacts reactivity. While not focused on iron catalysis, studies on palladium-catalyzed C-H trifluoromethylthiolation demonstrate that directing groups, which can be considered specialized ligands, are essential for achieving high selectivity. rsc.org Similarly, in copper-catalyzed reactions, the presence and nature of ligands can determine the success and efficiency of the transformation. acs.org These examples underscore the general principle that additives and ligands are indispensable tools for controlling the outcome of catalytic reactions involving electrophilic trifluoromethylthiolating agents.

Mechanistic Investigations of N Methyl N Trifluoromethylthio Aniline Reactivity

Proposed Reaction Mechanisms for Trifluoromethylthiolation

The transfer of the trifluoromethylthio (SCF3) group from N-Methyl-N-(trifluoromethylthio)aniline to a substrate can occur through several distinct mechanisms. The specific pathway is often influenced by the nature of the substrate, the reaction conditions, and the presence of catalysts or promoters.

Electrophilic Substitution Pathways

This compound can act as an electrophilic source of the SCF3 group. In these reactions, the nitrogen-sulfur bond is polarized, with the sulfur atom being the electrophilic center. The reaction with a nucleophilic substrate, such as an electron-rich aromatic compound, proceeds via an electrophilic substitution mechanism.

For instance, the electrophilic aromatic trifluoromethylthiolation of phenols has been achieved using a related reagent, N-(trifluoromethylsulfanyl)aniline (PhNHSCF3), in the presence of a promoter like BF3·Et2O or triflic acid. rsc.org Although the detailed mechanism for this compound itself is not extensively detailed in the provided results, a similar electrophilic pathway is highly probable. The reaction's selectivity for the para and ortho positions on the aromatic ring is a strong indicator of an electrophilic mechanism. rsc.org The presence of a Lewis or Brønsted acid can enhance the electrophilicity of the SCF3 group by coordinating to the nitrogen atom, further polarizing the N-S bond and making the sulfur atom more susceptible to nucleophilic attack.

Table 1: Proposed Steps in Electrophilic Aromatic Trifluoromethylthiolation

| Step | Description |

| 1. Activation | A promoter (e.g., a Lewis or Brønsted acid) activates the this compound reagent, increasing the electrophilicity of the sulfur atom. |

| 2. Nucleophilic Attack | The electron-rich aromatic substrate attacks the electrophilic sulfur atom, forming a σ-complex (arenium ion). |

| 3. Deprotonation | A base removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the trifluoromethylthiolated product. |

Nucleophilic Attack Mechanisms

While often considered an electrophilic reagent, the trifluoromethylthio group can also be transferred to substrates via mechanisms initiated by nucleophilic attack on the sulfur atom of this compound. In such cases, the aniline (B41778) moiety acts as a leaving group.

For example, the reaction of trifluoromethanesulfenamide with secondary amines to form various trifluoromethylsulfanylamines proceeds through a transamination reaction. nih.govbeilstein-journals.org This involves the nucleophilic attack of the secondary amine on the sulfur atom of the trifluoromethanesulfenamide. A similar mechanism can be envisaged for this compound, particularly in the presence of strong nucleophiles. The reaction is often facilitated by a base, which deprotonates the incoming nucleophile, increasing its reactivity. nih.govbeilstein-journals.org

Radical Intermediates

The involvement of radical intermediates in reactions involving this compound has also been proposed. Homolytic cleavage of the N-S bond can generate a trifluoromethylthio radical (•SCF3) and an aminyl radical. This pathway is often initiated by light, heat, or a radical initiator.

Visible-light-induced, iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with cyclic α,β-unsaturated carbonyl compounds have been shown to proceed through the formation of an aminomethyl radical. beilstein-journals.orgnih.gov This suggests that the aniline scaffold can participate in radical processes. While not directly demonstrating the formation of the •SCF3 radical from this compound, it supports the feasibility of radical pathways involving related aniline derivatives. The reaction of methyl radicals with aniline has also been studied, indicating that the aniline ring can be susceptible to radical addition. nih.gov The trifluoromethylthio radical, once formed, can then add to unsaturated substrates or participate in other radical chain reactions. researchgate.net

Computational Chemistry Studies

Computational chemistry provides valuable insights into the electronic structure and reactivity of this compound, helping to elucidate the feasibility of different reaction mechanisms.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) is a powerful computational method used to investigate the geometric and electronic structures of molecules. researchgate.net DFT calculations can be employed to determine the bond dissociation energies, reaction enthalpies, and activation barriers for the proposed electrophilic, nucleophilic, and radical pathways.

For aniline and its derivatives, DFT studies have been used to analyze their molecular structures, vibrational frequencies, and electronic properties. researchgate.net Similar computational analyses of this compound could provide a deeper understanding of the N-S bond's nature and its susceptibility to heterolytic or homolytic cleavage. For instance, DFT calculations could map the potential energy surface for the reaction with a model nucleophile or electrophile, identifying the transition state structures and energies for each mechanistic pathway.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. numberanalytics.compku.edu.cnyoutube.com

In the context of this compound's reactivity, FMO theory can predict the most likely mode of interaction.

Electrophilic Character : When this compound acts as an electrophile, the reaction is governed by the interaction of the nucleophile's HOMO with the LUMO of the trifluoromethylthiolating agent. The energy and localization of the LUMO on the sulfur atom of the N-S bond are critical in determining its electrophilicity. A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack. pku.edu.cn

Nucleophilic Character : Conversely, if a reaction partner is a strong electrophile, the interaction would involve the HOMO of this compound, which is likely localized on the aniline ring or the nitrogen atom.

Table 2: Application of FMO Theory to this compound Reactivity

| Interaction Type | HOMO of | LUMO of | Description |

| Electrophilic Trifluoromethylthiolation | Nucleophilic Substrate | This compound | The nucleophile donates electrons from its HOMO to the LUMO of the reagent, which is localized on the SCF3 group. |

| Reaction with an Electrophile | This compound | Electrophilic Reagent | The reagent donates electrons from its HOMO (likely on the aniline moiety) to the LUMO of the electrophile. |

The energy gap between the interacting frontier orbitals is a crucial factor; a smaller HOMO-LUMO gap generally corresponds to a more favorable interaction and a faster reaction. numberanalytics.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its reactivity and intermolecular interactions. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are susceptible to electrophilic attack, such as lone pairs and π-bonds. mdpi.comresearchgate.net Conversely, regions of positive potential, colored blue, denote electron-deficient areas that are prone to nucleophilic attack. mdpi.comresearchgate.net

While specific MEP map studies for this compound were not detailed in the available research, its electrostatic topology can be inferred from the analysis of related aniline compounds. nih.govthaiscience.info For this compound, the MEP map is expected to show a significant region of negative potential localized on the nitrogen atom's lone pair and distributed across the π-system of the aniline ring. This electron-rich character makes the aromatic ring, particularly the ortho and para positions, susceptible to attack by electrophiles.

In stark contrast, the trifluoromethylthio (-SCF₃) group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This would create a region of intense positive electrostatic potential around the sulfur atom, marking it as the primary electrophilic center of the molecule. This predicted charge distribution, with a nucleophilic aniline ring and a highly electrophilic trifluoromethylthio group, is consistent with the compound's established reactivity as an electrophilic trifluoromethylthiolating agent in chemical synthesis. rsc.org

Kinetic and Spectroscopic Studies of Reaction Intermediates

Kinetic and spectroscopic analyses are fundamental to understanding the stepwise mechanism of a chemical reaction, allowing for the characterization of transient intermediates and the determination of reaction rates.

Kinetic studies provide quantitative data on the reactivity of a compound. The electrophilicity of this compound has been quantified using Mayr's reactivity scale, which provides a robust framework for predicting reaction rates. lmu.de The compound is assigned an electrophilicity parameter (E), which allows for a direct comparison of its reactivity with other electrophiles.

| Compound | Electrophilicity Parameter (E) | Reference Nucleophile Used | Source |

|---|---|---|---|

| N-Methyl-N-((trifluoromethyl)thio)-aniline | -5.34 | (Z)-N,N-Dimethyl-1-(4-methoxyphenyl)ethen-1-amine | lmu.de |

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FT-IR), and UV-Visible spectroscopy are indispensable for the direct observation and structural elucidation of reaction intermediates. nih.gov For reactions involving electrophilic species like this compound, these techniques could potentially identify transient species such as Wheland intermediates (arenium ions) during electrophilic aromatic substitution. While comprehensive spectroscopic studies on the reaction intermediates of this compound are not extensively detailed in the reviewed literature, the analysis of related compounds provides a template for such investigations. For instance, studies on 4-nitro-3-(trifluoromethyl)aniline (B27955) have utilized FT-IR and FT-Raman spectroscopy to perform complete vibrational assignments, which is a crucial step in tracking changes during a reaction. nih.gov Such spectroscopic approaches would be vital for confirming the precise structures of intermediates and validating proposed reaction mechanisms for this compound.

Advanced Applications and Future Research Directions

N-Methyl-N-(trifluoromethylthio)aniline in Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex, biologically active molecules at a late point in their synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. This compound is well-suited for LSF due to its reactivity under conditions that are often compatible with sensitive functional groups present in drug-like molecules.

The reagent has been successfully employed in the trifluoromethylthiolation of various complex scaffolds. For instance, its application to indole (B1671886) derivatives, which are common motifs in pharmaceuticals, can be achieved in the presence of a Brønsted or Lewis acid. This demonstrates the reagent's utility in modifying heterocyclic systems that are central to many bioactive compounds. Research has shown that related electrophilic trifluoromethylthiolating agents can modify complex natural products and drugs, highlighting the potential of this chemical class, including this compound, for such transformations. The ability to directly install an SCF3 group onto a complex core structure provides a valuable tool for fine-tuning the pharmacological properties of lead compounds.

Table 1: Examples of Late-Stage Trifluoromethylthiolation with Electrophilic Reagents Note: This table includes examples with this compound and analogous reagents to illustrate the scope of LSF.

| Complex Substrate | Reagent | Product | Significance |

| Indole Derivatives | This compound | 3-Trifluoromethylthioindole | Modification of a common pharmaceutical scaffold. rsc.org |

| Estradiol Derivative | N-(Trifluoromethylthio)saccharin | SCF3-Estradiol | Functionalization of a steroid hormone. |

| Tyrosine Derivative | N-(Trifluoromethylthio)saccharin | SCF3-Tyrosine | Modification of an amino acid. |

| Buspirone Analogue | N-(Trifluoromethylthio)phthalimide | SCF3-Buspirone | Derivatization of an anxiolytic drug. researchgate.net |

Development of Stereoselective Trifluoromethylthiolation Reactions

The development of methods to control stereochemistry during the introduction of the SCF3 group is a significant challenge and a major focus of current research. Achieving high levels of enantioselectivity is crucial when synthesizing chiral drug candidates, as different enantiomers can have vastly different biological activities.

While stereoselective trifluoromethylthiolation is a developing field, progress has been made using chiral catalysts with various electrophilic SCF3 sources. Research has demonstrated that chiral phase-transfer catalysts, cinchona alkaloids, and metal complexes with chiral ligands can induce enantioselectivity in the trifluoromethylthiolation of substrates like β-ketoesters and oxindoles. rhhz.net These catalytic systems create a chiral environment around the substrate, directing the attack of the electrophilic SCF3 reagent to one face of the molecule. Although many of these pioneering studies have used reagents like N-(trifluoromethylthio)phthalimide or N-(trifluoromethylthio)saccharin, the principles are directly applicable to reactions involving this compound. Future work will likely focus on adapting these chiral catalytic systems to a broader range of substrates and optimizing them for use with various electrophilic SCF3 sources, including this compound.

Expanding Substrate Scope and Reaction Diversity

This compound has proven to be a versatile reagent capable of reacting with a wide array of nucleophiles, significantly broadening the scope of molecules that can be trifluoromethylthiolated. rsc.org This versatility allows for its application in diverse synthetic strategies.

Initial studies demonstrated its efficacy with carbon-based nucleophiles. It reacts smoothly with organometallic species like Grignard reagents to furnish the corresponding trifluoromethylthiolated products. rsc.org Furthermore, the functionalization of terminal alkynes can be achieved using catalytic amounts of a base. rsc.org The reaction has also been extended to electron-rich aromatic and heteroaromatic systems, such as indoles, which can be functionalized in the presence of an acid catalyst. rsc.org Beyond carbon nucleophiles, research has shown that related trifluoromethanesulfenamides can undergo transamination reactions with primary and secondary amines, indicating the potential for this compound to participate in N-trifluoromethylthiolation. rsc.org This broad reactivity profile makes it a valuable tool for synthetic chemists.

Table 2: Substrate Scope of this compound

| Substrate Class | Nucleophile Type | Reaction Conditions | Product Type |

| Organomagnesium Halides | Carbanion (Grignard Reagent) | Direct reaction | Alkyl/Aryl-SCF3 |

| Terminal Alkynes | Acetylide (in situ) | Catalytic base (e.g., n-BuLi) | Alkynyl-SCF3 |

| Indoles | Electron-rich Heterocycle | Brønsted or Lewis Acid | 3-Indolyl-SCF3 |

| Amines (by analogy) | Nitrogen Nucleophile | Base-mediated | N-SCF3 Amines |

Comparative Studies with Emerging Trifluoromethylthiolating Reagents

This compound is one of several electrophilic reagents developed for trifluoromethylthiolation. Comparing its properties and reactivity with other reagents is essential for selecting the optimal tool for a specific synthetic challenge. Other notable reagents include N-(trifluoromethylthio)phthalimide, N-(trifluoromethylthio)saccharin, and hypervalent iodine-based reagents. nih.gov

This compound offers the advantage of being a liquid, which can simplify handling and dispensing compared to solid reagents. acs.org Its reactivity profile allows it to be used under various conditions—acidic, basic, or with organometallics. In contrast, reagents like N-(trifluoromethylthio)saccharin are highly reactive, crystalline solids that are effective for functionalizing electron-rich arenes and have been used in dual Lewis acid/Lewis base catalysis. nih.gov Hypervalent iodine reagents are also powerful but can be more complex to synthesize. A key advantage of this compound is the nature of its byproduct, N-methylaniline, which is a relatively simple and low molecular weight molecule. This can simplify purification compared to reagents that release phthalimide (B116566) or saccharin.

Table 3: Comparison of Common Electrophilic Trifluoromethylthiolating Reagents

| Reagent | Physical State | Key Advantages | Common Applications | Byproduct |

| This compound | Liquid | Easy handling, versatile reactivity. acs.org | Grignard reagents, alkynes, indoles. rsc.org | N-Methylaniline |

| N-(Trifluoromethylthio)saccharin | Solid | High reactivity, crystalline. nih.gov | Electron-rich arenes, dual catalysis. | Saccharin |

| N-(Trifluoromethylthio)phthalimide | Solid | Stable, effective with soft nucleophiles. | β-ketoesters, oxindoles. | Phthalimide |

| Shen/Lu Reagent (Hypervalent Iodine) | Solid | Highly electrophilic. | Less-activated arenes. acs.org | Iodoarene derivative |

Green Chemistry Approaches to Trifluoromethylthiolation with this compound

Incorporating green chemistry principles into trifluoromethylthiolation reactions is an important goal for developing more sustainable synthetic methods. Key aspects include improving atom economy, using catalytic methods, employing environmentally benign solvents, and utilizing energy-efficient activation methods like photocatalysis.

Atom Economy: The atom economy of a reaction measures how many atoms from the reactants are incorporated into the final product. In the reaction of this compound with a substrate (R-H), the ideal transformation would transfer the SCF3 group, generating N-methylaniline as the sole byproduct. Compared to reagents with larger leaving groups like phthalimide or saccharin, this compound offers a better atom economy. tcichemicals.com

Catalysis: Moving from stoichiometric activators to catalytic systems is a cornerstone of green chemistry. Photocatalysis, in particular, has emerged as a powerful and sustainable strategy. mst.eduresearchgate.net Visible-light photoredox catalysis can generate trifluoromethylthio radicals from electrophilic sources under mild conditions, often at room temperature, reducing energy consumption. researchgate.net These methods can enable the functionalization of C-H bonds, avoiding the need for pre-functionalized substrates and thus reducing waste. researchgate.net While many examples use other SCF3 sources, the application of these photocatalytic systems with this compound is a promising area for future research.

Solvents and Conditions: Future work will also focus on replacing traditional volatile organic solvents with greener alternatives and developing reactions that can proceed under milder conditions, minimizing heating and cooling requirements.

Catalyst Design for Enhanced Efficiency and Selectivity

The design of advanced catalysts is crucial for unlocking the full potential of this compound, aiming to improve reaction efficiency, control regioselectivity, and achieve stereoselectivity.

Lewis and Brønsted Acid Catalysis: As established, the trifluoromethylthiolation of neutral nucleophiles like indoles using this compound can be promoted by acids. rsc.org The design of more sophisticated Lewis or Brønsted acids could enhance reactivity, allowing for the functionalization of less-activated substrates at lower catalyst loadings.

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids, have been instrumental in developing stereoselective trifluoromethylthiolation reactions. rhhz.net These small organic molecules operate through mechanisms like hydrogen bonding or iminium ion formation to control the facial selectivity of the reaction. Designing new organocatalysts tailored to activate this compound could expand the scope of asymmetric transformations.

Photoredox Catalysis: The development of novel photocatalysts is a rapidly advancing field. Catalysts with tailored redox potentials can selectively activate the trifluoromethylthiolating reagent or the substrate, opening up new reaction pathways. researchgate.netresearchgate.net For instance, the decatungstate anion has been used as a photocatalyst for C-H trifluoromethylthiolation by acting as a powerful hydrogen-atom-abstracting species. researchgate.net Designing catalysts that are recyclable, derived from earth-abundant metals, or entirely metal-free are key goals for enhancing the sustainability and cost-effectiveness of these reactions. mst.edu

Table 4: Catalytic Strategies for Trifluoromethylthiolation

| Catalyst Type | Mechanism of Action | Advantages | Research Goal for this compound |

| Lewis/Brønsted Acids | Activation of N-S bond. | Simple, readily available. | Functionalization of less reactive arenes. |

| Chiral Organocatalysts | Non-covalent interactions. | Metal-free, high enantioselectivity. rhhz.net | Development of new asymmetric reactions. |

| Metal Complexes | Redox cycles, chiral environment. | High turnover, diverse reactivity. | Broader substrate scope, stereocontrol. |

| Photocatalysts | Single-electron transfer. | Mild conditions, radical pathways. researchgate.netresearchgate.net | C-H functionalization, energy efficiency. |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-Methyl-N-(trifluoromethylthio)aniline, and how do reaction conditions influence product purity?

- Answer : A transition-metal-free approach involves sulfenamides and aryne intermediates. For example, thioamination of arynes with sulfenamides (e.g., S-(4-bromophenyl)-N-methyl-N-(p-tolyl)thiohydroxylamine) in the presence of CsF and DME solvent yields structurally related aniline derivatives with ~65% efficiency . The trifluoromethylthio group can also be introduced via fluorinated building blocks like N-(Trifluoromethylthio)phthalimide, which are critical for regioselective functionalization . Solvent choice (e.g., CHCl vs. methanol) and catalyst loading (e.g., 1–2.5 mol% Ir complexes) significantly impact yield and side-product formation in analogous reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Answer : H and C NMR are primary tools for structural elucidation. For example, H NMR of related compounds (e.g., 4-isopropyl-N-(p-tolyl)aniline) shows distinct signals for aromatic protons (δ 6.49–6.97 ppm), methyl groups (δ 2.74 ppm), and alkyl chains (δ 1.08–3.18 ppm) . IR spectroscopy can confirm functional groups, such as C–F stretches (~1100–1250 cm) and S–CF vibrations, while GC-MS is used to monitor reaction progress and purity .

Advanced Research Questions

Q. How does the trifluoromethylthio (-SCF) group affect the electronic and reactivity profiles of aniline derivatives in photoredox catalysis?

- Answer : The -SCF group is strongly electron-withdrawing, stabilizing radical intermediates in photoredox reactions. For instance, Ir-catalyzed visible-light reactions with similar substrates (e.g., N-methyl-N-((trimethylsilyl)methyl)aniline) generate aminomethyl radicals, which undergo cyclization or addition to α,β-unsaturated carbonyls. Solvent polarity (methanol vs. CHCl) directs product selectivity, favoring tricyclic adducts in polar media (67% yield) . Computational studies (not directly referenced) are recommended to quantify electronic effects.

Q. What are the key challenges in achieving regioselective functionalization of this compound, and how can they be mitigated?

- Answer : Competing pathways (e.g., radical recombination vs. cyclization) complicate regioselectivity. In Ir-catalyzed systems, steric hindrance from the -SCF group can suppress undesired dimerization. For example, six-membered α,β-unsaturated lactams favor simple adducts (>50% yield), while five-membered lactams exclusively form tricyclic products due to conformational strain . Optimizing catalyst-substrate interactions (e.g., using bulky ligands) and low-temperature conditions may further enhance selectivity.

Q. How do environmental and safety considerations impact the handling of this compound in laboratory settings?

- Answer : The -SCF group may introduce toxicity risks, as structurally similar 2-(trifluoromethylthio)aniline derivatives are flagged for potential carcinogenicity and skin sensitization . Proper PPE (gloves, fume hoods) and waste management protocols are essential. Analytical methods like GC-MS should monitor degradation products (e.g., trifluoromethanesulfonic acid) to assess environmental persistence .

Data Contradiction and Optimization

Q. Why do reported yields for analogous reactions vary significantly across solvent systems?

- Answer : Conflicting yields (e.g., 30–67% in Ir-catalyzed reactions) arise from solvent-dependent radical stabilization. Polar solvents (methanol) stabilize ionic intermediates, favoring cyclized products, while nonpolar solvents (CHCl) promote radical addition pathways . Contradictions in halogenated solvent efficiency (e.g., DME vs. CHCl) highlight the need for solvent-screening protocols in method development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.